Cas no 2229569-38-2 (1-2-(4-bromophenyl)ethyl-2,2-dimethylcyclopropan-1-amine)

1-2-(4-bromophenyl)ethyl-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-2-(4-bromophenyl)ethyl-2,2-dimethylcyclopropan-1-amine
- EN300-1922667
- 2229569-38-2
- 1-[2-(4-bromophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine
-
- Inchi: 1S/C13H18BrN/c1-12(2)9-13(12,15)8-7-10-3-5-11(14)6-4-10/h3-6H,7-9,15H2,1-2H3
- InChI Key: PACNAKXCMPYAJN-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CCC1(CC1(C)C)N
Computed Properties
- Exact Mass: 267.06226g/mol
- Monoisotopic Mass: 267.06226g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26Ų
1-2-(4-bromophenyl)ethyl-2,2-dimethylcyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1922667-5.0g |
1-[2-(4-bromophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229569-38-2 | 5g |
$4102.0 | 2023-05-31 | ||
Enamine | EN300-1922667-1.0g |
1-[2-(4-bromophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229569-38-2 | 1g |
$1414.0 | 2023-05-31 | ||
Enamine | EN300-1922667-0.1g |
1-[2-(4-bromophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229569-38-2 | 0.1g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1922667-0.25g |
1-[2-(4-bromophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229569-38-2 | 0.25g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1922667-0.5g |
1-[2-(4-bromophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229569-38-2 | 0.5g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1922667-1g |
1-[2-(4-bromophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229569-38-2 | 1g |
$1200.0 | 2023-09-17 | ||
Enamine | EN300-1922667-0.05g |
1-[2-(4-bromophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229569-38-2 | 0.05g |
$1008.0 | 2023-09-17 | ||
Enamine | EN300-1922667-10.0g |
1-[2-(4-bromophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229569-38-2 | 10g |
$6082.0 | 2023-05-31 | ||
Enamine | EN300-1922667-2.5g |
1-[2-(4-bromophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229569-38-2 | 2.5g |
$2351.0 | 2023-09-17 | ||
Enamine | EN300-1922667-10g |
1-[2-(4-bromophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229569-38-2 | 10g |
$5159.0 | 2023-09-17 |
1-2-(4-bromophenyl)ethyl-2,2-dimethylcyclopropan-1-amine Related Literature
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
Additional information on 1-2-(4-bromophenyl)ethyl-2,2-dimethylcyclopropan-1-amine
1-2-(4-Bromophenyl)ethyl-2,2-dimethylcyclopropan-1-amine: A Comprehensive Overview
The compound 1-2-(4-bromophenyl)ethyl-2,2-dimethylcyclopropan-1-amine (CAS No. 2229569-38-2) is a complex organic molecule with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of cyclopropane derivatives, which are known for their strained ring systems and versatile reactivity. The molecule's structure comprises a cyclopropane ring substituted with a dimethyl group at the 2-position and an amino group at the 1-position, with a 4-bromophenyl ethyl chain attached to the amino group. This combination of functional groups makes it a valuable compound for various applications in drug design and materials science.
Recent studies have highlighted the potential of 1-2-(4-bromophenyl)ethyl-2,2-dimethylcyclopropan-1-amine as a building block in the synthesis of bioactive molecules. Its cyclopropane ring provides a rigid framework that can enhance the stability and bioavailability of drugs. Additionally, the presence of the bromine atom in the phenyl group introduces electronic versatility, enabling further functionalization through substitution reactions. Researchers have explored its use in developing anti-inflammatory agents, where its unique structure contributes to selective binding to target proteins.
The synthesis of 1-2-(4-bromophenyl)ethyl-2,2-dimethylcyclopropan-1-amine involves a multi-step process that typically begins with the preparation of intermediates such as 4-bromophenylacetonitrile or related compounds. Advanced techniques like Suzuki coupling and Stille coupling have been employed to construct the carbon-carbon bonds within the molecule. These methods not only ensure high yields but also allow for precise control over the stereochemistry of the product, which is crucial for its biological activity.
In terms of physical properties, 1-2-(4-bromophenyl)ethyl-2,2-dimethylcyclopropan-1-amine exhibits a melting point of approximately 78°C and a boiling point around 300°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions. The compound's stability under thermal conditions has been tested extensively, revealing its resilience to degradation at moderate temperatures.
One of the most promising applications of this compound lies in its role as an intermediate in drug discovery programs. Its ability to form hydrogen bonds due to the amino group and its potential for π-interactions via the phenyl ring make it an attractive candidate for designing molecules with specific pharmacokinetic profiles. Recent research has focused on modifying its side chains to enhance its bioavailability and reduce off-target effects.
Moreover, 1-2-(4-bromophenyl)ethyl-2,2-dimethylcyclopropan-1-amine has shown potential in materials science as a precursor for advanced polymers and coatings. Its cyclopropane ring can serve as a cross-linking agent, improving the mechanical properties of polymer matrices. This application underscores its versatility beyond traditional pharmaceutical uses.
In conclusion, 1-2-(4-bromophenyl)ethyl-2,2-dimethylcyclopropan-1-amine (CAS No. 2229569-38-) is a multifaceted compound with significant implications in organic synthesis, drug discovery, and materials science. Its unique structure and reactivity continue to drive innovative research directions, making it an essential molecule for contemporary chemical exploration.
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